3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid

Catalog No.
S14583285
CAS No.
M.F
C9H4F4O3
M. Wt
236.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid

Product Name

3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid

IUPAC Name

3-fluoro-2-formyl-6-(trifluoromethyl)benzoic acid

Molecular Formula

C9H4F4O3

Molecular Weight

236.12 g/mol

InChI

InChI=1S/C9H4F4O3/c10-6-2-1-5(9(11,12)13)7(8(15)16)4(6)3-14/h1-3H,(H,15,16)

InChI Key

NMQCPDZGWCJOQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)C=O)F

3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid is an aromatic compound characterized by the presence of a formyl group, a trifluoromethyl group, and a fluorine atom attached to a benzoic acid framework. Its molecular formula is C9H5F4O2C_9H_5F_4O_2, and it exhibits unique chemical properties due to the electron-withdrawing nature of the trifluoromethyl and fluoro groups. The compound is significant in organic synthesis and medicinal chemistry due to its potential biological activities.

Typical of carboxylic acids and aromatic compounds:

  • Nucleophilic Substitution: The trifluoromethyl and fluoro groups can be substituted by nucleophiles under suitable conditions, allowing for the formation of diverse derivatives.
  • Oxidation: The formyl group can be oxidized to yield carboxylic acids or other oxidized derivatives.
  • Reduction: The carboxylic acid group can be reduced to primary alcohols or aldehydes using reducing agents such as lithium aluminum hydride.
  • Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, which is useful for synthesizing complex organic molecules.

Research indicates that 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid may exhibit various biological activities, including:

  • Antimicrobial Properties: Compounds with trifluoromethyl groups have been shown to possess antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects: Similar compounds have been studied for their potential in reducing inflammation, suggesting that this compound may also have therapeutic implications.
  • Anticancer Activity: The structural features of this compound may contribute to its ability to inhibit cancer cell growth, making it a candidate for further pharmacological studies.

The synthesis of 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as benzoic acid derivatives.
  • Halogenation: Introduction of fluorine atoms can be achieved through halogenation reactions using fluorinating agents.
  • Formylation: The formyl group can be introduced via Vilsmeier-Haack formylation or similar methods involving the reaction of an aromatic compound with phosphorus oxychloride and dimethylformamide.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid has several applications in various fields:

  • Pharmaceuticals: Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
  • Agricultural Chemicals: It may serve as a precursor for developing agrochemicals with enhanced efficacy.
  • Material Science: Due to its chemical stability, it could be utilized in creating specialty materials with specific properties.

Interaction studies focus on understanding how 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid interacts with biological molecules:

  • Protein-Ligand Interactions: Investigating how this compound binds to proteins can provide insights into its mechanism of action and potential therapeutic applications.
  • Enzyme Inhibition Studies: Research may explore its role as an inhibitor in enzymatic reactions, which is crucial for drug development.

Several compounds share structural similarities with 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid, each exhibiting unique properties. Here are some notable examples:

Compound NameCAS NumberUnique Features
2-(Trifluoromethyl)benzoic acid433-97-6Lacks formyl group; simpler structure
4-(Trifluoromethyl)benzoic acid1807265-66-2Different position of trifluoromethyl group
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid129931-45-9Chlorine substitution alters reactivity
3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid1431329-63-3Variations in substituent positions
3,5-Bis(trifluoromethyl)benzoic acid32890-87-2Contains two trifluoromethyl groups

Uniqueness

3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid stands out due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (fluoro and trifluoromethyl) and an electron-donating (formyl) group allows for versatile chemical modifications and interactions with biological targets, making it a compound of interest in synthetic and medicinal chemistry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

236.00965663 g/mol

Monoisotopic Mass

236.00965663 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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